molecular formula C11H11N3 B351544 6-methyl-N-phenylpyridazin-3-amine CAS No. 99843-93-3

6-methyl-N-phenylpyridazin-3-amine

Cat. No.: B351544
CAS No.: 99843-93-3
M. Wt: 185.22g/mol
InChI Key: ZQSVZCOBMSRMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-phenylpyridazin-3-amine is a chemical compound belonging to the class of phenylpyridazine derivatives, which are recognized in medicinal chemistry research for their diverse biological activities[citation 1]. Although this specific molecule is a research chemical, its structural analogs, such as minaprine, have been extensively studied for their effects on the central nervous system (CNS), acting as psychotropic agents and reversible monoamine oxidase A (MAO-A) inhibitors[citation 1][citation 6]. The pyridazine core is a privileged scaffold in drug discovery, and researchers are exploring such structures for their potential interaction with key neurotransmitter systems, including serotonin and dopamine receptors[citation 1]. The structure-activity relationships of similar compounds suggest that this compound serves as a valuable synthetic intermediate and pharmacophore for researchers developing novel bioactive molecules. Its applications are foundational, extending to the synthesis of more complex compounds for probing neurological pathways and developing potential therapeutic agents for CNS disorders[citation 4]. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99843-93-3

Molecular Formula

C11H11N3

Molecular Weight

185.22g/mol

IUPAC Name

6-methyl-N-phenylpyridazin-3-amine

InChI

InChI=1S/C11H11N3/c1-9-7-8-11(14-13-9)12-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)

InChI Key

ZQSVZCOBMSRMAN-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=CC=C2

solubility

13 [ug/mL]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Methyl N Phenylpyridazin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework.

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific multi-dimensional NMR spectra for 6-methyl-N-phenylpyridazin-3-amine are not publicly documented, a theoretical analysis based on established NMR methodologies can predict the expected correlations. pdx.edu

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyridazine (B1198779) ring protons, and the phenyl group protons. The methyl protons would appear as a singlet, likely in the range of δ 2.3-2.6 ppm, based on data for similar methyl-substituted pyridazines. The pyridazine ring protons would exhibit characteristic doublet or multiplet patterns, with chemical shifts influenced by the amino and methyl substituents. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm), with the exact pattern depending on the rotational dynamics around the C-N bond.

¹³C-NMR: The carbon NMR spectrum would complement the proton data. The methyl carbon would have a characteristic signal around δ 20-25 ppm. acs.org The pyridazine ring carbons would resonate at distinct chemical shifts, with the carbon attached to the amino group appearing at a lower field. The phenyl group would show characteristic signals in the aromatic region (δ 120-140 ppm).

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar couplings between adjacent protons. Key correlations would be expected between the vicinal protons on the pyridazine ring and within the phenyl ring, helping to trace the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. pdx.edu This would definitively link the proton signals to their corresponding carbon atoms in the methyl group, the pyridazine ring, and the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in assembling the molecular fragments. pdx.edu Key HMBC correlations would be expected from the methyl protons to the adjacent pyridazine ring carbon, and from the N-H proton to carbons in both the pyridazine and phenyl rings, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This would be particularly useful in determining the preferred conformation around the C-N bond linking the phenyl group to the pyridazine ring. For instance, correlations between the ortho-protons of the phenyl ring and a proton on the pyridazine ring would indicate a specific spatial arrangement. pdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations Key NOESY Correlations
Methyl (CH₃)~2.4~21C6, C5H5
Pyridazine H4~6.8~115C3, C5, C6Phenyl H(ortho)
Pyridazine H5~7.2~130C3, C4, C6, Methyl CMethyl H
NHVariable-C3, Phenyl C(ipso)Pyridazine H4, Phenyl H(ortho)
Phenyl H(ortho)~7.6~122C(ipso), C(meta)NH, Pyridazine H4
Phenyl H(meta)~7.4~129C(ortho), C(para)Phenyl H(ortho)
Phenyl H(para)~7.2~125C(meta)-

Note: These are estimated values and correlations. Actual experimental data may vary.

Dynamic NMR Studies for Conformational Analysis (If Applicable)

The rotation around the C-N bond between the phenyl group and the pyridazine ring could be restricted, potentially leading to the observation of distinct conformers at low temperatures. Dynamic NMR studies, such as variable temperature NMR, could be employed to investigate this phenomenon. By monitoring the coalescence of signals corresponding to the ortho- and meta-protons of the phenyl group as the temperature is raised, the energy barrier to rotation could be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Characteristic Vibrational Modes of the Pyridazine Ring System

The pyridazine ring has characteristic vibrational modes that can be identified in the IR and Raman spectra. Based on studies of pyridazine and its derivatives, key vibrations include:

Ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. liberty.edu

Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often observed in the 1000-950 cm⁻¹ range.

Out-of-plane C-H bending vibrations are found in the 900-700 cm⁻¹ region and are sensitive to the substitution pattern.

Identification of N-Phenyl and Methyl Group Signatures and Environmental Effects

N-Phenyl Group: The N-phenyl group will exhibit characteristic vibrations. The N-H stretching vibration of the secondary amine is expected as a sharp band in the 3500-3300 cm⁻¹ region in the IR spectrum. tandfonline.com The C-N stretching vibration of the aromatic amine would likely appear in the 1350-1250 cm⁻¹ range. The phenyl ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and various ring skeletal vibrations. tandfonline.com

Methyl Group: The methyl group will have distinct vibrational signatures. The asymmetric and symmetric C-H stretching vibrations are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The asymmetric and symmetric C-H bending (deformation) modes typically appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch3500-3300Medium, SharpWeak
Aromatic C-H Stretch3100-3000Medium-WeakStrong
Aliphatic C-H Stretch2980-2850MediumMedium
C=N, C=C Ring Stretch1620-1450StrongStrong
N-H Bend1600-1550MediumWeak
CH₃ Asymmetric Bend~1450MediumMedium
CH₃ Symmetric Bend~1375MediumMedium
C-N Stretch (Aryl)1350-1250StrongMedium
Pyridazine Ring Breathing1000-950MediumStrong
Out-of-plane C-H Bend900-700StrongWeak

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide structural information.

The exact mass of This compound (C₁₁H₁₁N₃) would be a key piece of data for its confirmation. The calculated exact mass is 185.0953 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages characteristic of N-phenyl and pyridazine compounds. Common fragmentation pathways for amines include α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve cleavage of the C-N bond to the phenyl group or fragmentation of the pyridazine ring. The loss of the methyl group or HCN from the pyridazine ring are also plausible fragmentation pathways. The relative abundance of the fragment ions would provide clues about the stability of the different parts of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

Ion Formula Calculated m/z Possible Origin
[M]⁺C₁₁H₁₁N₃⁺185.0953Molecular Ion
[M-CH₃]⁺C₁₀H₈N₃⁺170.0718Loss of methyl radical
[M-HCN]⁺C₁₀H₁₀N₂⁺158.0844Loss of hydrogen cyanide from pyridazine ring
[C₆H₅NH]⁺C₆H₆N⁺92.0500Cleavage of N-phenyl bond
[C₅H₅N₂]⁺C₅H₅N₂⁺93.0453Fragment from pyridazine ring

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the preferred methods for the ionization of polar, thermally labile molecules like this compound. Due to the presence of basic nitrogen atoms in the pyridazine ring and the secondary amine group, the compound is readily protonated.

In ESI-MS, the compound is expected to predominantly form a protonated molecular ion, [M+H]⁺, under positive ion mode. mdpi.comresearchgate.net Studies on similar pyridazinone derivatives have shown the clear formation of [M+H]⁺ ions, and often a less abundant sodium adduct, [M+Na]⁺, depending on the solvent system used. mdpi.com For this compound (C₁₁H₁₁N₃, molecular weight 185.23 g/mol ), the expected [M+H]⁺ ion would appear at a mass-to-charge ratio (m/z) of approximately 186.10.

APCI is also a suitable technique and operates by ionizing the analyte in the gas phase. nih.gov It is particularly effective for moderately polar molecules and would similarly be expected to produce a strong [M+H]⁺ signal for this compound through proton transfer reactions in the ionization source. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

The fragmentation process, often induced by collision-activated dissociation (CAD), would likely initiate from the protonated molecular ion ([M+H]⁺ at m/z 186.1). Key fragmentation routes would involve the cleavage of the weakest bonds and the loss of stable neutral molecules.

Proposed Fragmentation Pathway:

Loss of Aniline (B41778): A primary fragmentation pathway could involve the cleavage of the C-N bond between the pyridazine ring and the phenylamino (B1219803) group, leading to the loss of a neutral aniline molecule (C₆H₅NH₂, 93.13 g/mol ). This would generate a highly stable, protonated 3-amino-6-methylpyridazine (B91928) fragment.

Loss of Methyl Radical: Cleavage of the methyl group (•CH₃, 15.03 g/mol ) from the pyridazine ring is another possible fragmentation, although radical losses are sometimes less favored.

Ring Fragmentation: The pyridazine ring itself can undergo cleavage. A common pathway for nitrogen-containing heterocycles is the loss of a neutral molecule of nitrogen (N₂, 28.01 g/mol ) or hydrogen cyanide (HCN, 27.03 g/mol ) following ring opening.

Table 1: Proposed MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
186.193.1C₆H₅N (Aniline)Protonated 6-methylpyridazin-3-amine
186.1171.1•CH₃ (Methyl radical)Protonated N-phenylpyridazin-3-amine
186.1158.1HCN (Hydrogen cyanide)Fragment from ring cleavage

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported, analysis of closely related compounds, such as 6-methyl-pyridin-3-amine, provides significant insight into the expected solid-state characteristics. vulcanchem.comnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound would be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. It is highly probable that the crystal structure would feature strong N-H···N hydrogen bonds, linking molecules into chains or dimeric motifs. nih.govnih.gov In the crystal structure of 6-methyl-pyridin-3-amine, for instance, molecules are linked by intermolecular N—H⋯N hydrogen bonds into supramolecular chains. nih.gov

π-π Stacking: The presence of two aromatic systems, the phenyl ring and the pyridazine ring, suggests the likelihood of π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would contribute significantly to the stability of the crystal lattice. The relative orientation of the rings (parallel-displaced or T-shaped) would determine the nature of these interactions.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

Precise metrical parameters for this compound are not available. However, data from the crystal structure of 6-methyl-pyridin-3-amine (a structural analog where a -CH= group is replaced by a nitrogen atom) can serve as a reliable reference for the expected geometry. nih.gov The bond lengths and angles are anticipated to be within normal ranges for sp²-hybridized carbon and nitrogen atoms. The phenyl and pyridazine rings are expected to be nearly planar, with a specific dihedral angle between them dictated by steric hindrance and crystal packing forces.

Table 2: Representative Geometric Parameters from a Structural Analog (6-methyl-pyridin-3-amine) nih.gov
ParameterBond/AtomsValue (Å or °)
Bond LengthN1—C31.338 (3) Å
Bond LengthN1—C21.353 (3) Å
Bond LengthN2—C4 (Amine N)1.371 (3) Å
Bond AngleC3—N1—C2117.5 (2) °
Hydrogen BondN2—H···N13.131 (3) Å

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and is dictated by the nature of its chromophore—the part of the molecule responsible for absorbing light.

Analysis of Electronic Transitions within the Chromophore

The chromophore of this compound consists of the N-phenylpyridazin-3-amine system, which is an extended conjugated system containing both π-electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The UV-Visible absorption spectrum is expected to display characteristic bands corresponding to specific electronic transitions. msu.edu

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region (usually below 300 nm). The extended conjugation between the phenyl ring and the pyridazine ring would likely cause a bathochromic (red) shift of these absorptions compared to the individual, non-conjugated chromophores.

n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the more intense π→π* absorption bands. msu.edu

While the compound itself has not been characterized for fluorescence, related N-aryl pyridazinone derivatives have been synthesized and shown to be potent, full-color tunable fluorescent dyes. researchgate.net These studies demonstrate that the pyridazine core, when appropriately substituted, can exhibit significant fluorescence. The emission properties of this compound would depend on factors such as the rigidity of the molecule and the nature of the solvent, with fluorescence likely originating from the decay of the lowest excited singlet state (S₁) to the ground state (S₀).

Photophysical Properties and Quantum Yields (Relevant for Non-Biological Applications)

A thorough review of available scientific literature and spectral databases indicates a significant gap in the documented photophysical properties of this compound. Specific experimental data regarding its absorption and emission characteristics, as well as its fluorescence or phosphorescence quantum yields, are not presently available.

While research has been conducted on the spectroscopic properties of various pyridazine and pyridazinone derivatives, this information is not directly transferable to the subject compound due to the strict structural specificity of photophysical phenomena. For instance, studies on related compounds like 4-(aryl)-6-phenylpyridazin-3(2H)-ones and other substituted pyridazines have reported on their synthesis and spectroscopic characterization, but these findings cannot be extrapolated to accurately describe this compound. mdpi.com

One available source explicitly states that experimental data for this compound is unavailable. vulcanchem.com The photophysical properties of a molecule, including its absorption maxima (λmax), emission maxima (λem), and quantum yield (Φ), are highly dependent on its precise chemical structure. Factors such as the nature and position of substituents on the pyridazine and phenyl rings can significantly influence the electronic transitions and de-excitation pathways, thereby altering the compound's interaction with light.

Therefore, to elucidate the photophysical profile of this compound, dedicated experimental investigation is required. Such studies would typically involve:

UV-Visible Absorption Spectroscopy: To determine the wavelengths of maximum absorption and the corresponding molar absorptivity coefficients (ε).

Fluorimetry: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield relative to a standard.

Phosphorescence Spectroscopy: To investigate triplet state emission and determine the phosphorescence quantum yield, if applicable.

Without these empirical data, any discussion on the photophysical properties and quantum yields of this compound would be purely speculative and fall outside the scope of a scientifically rigorous article.

Data Tables

No experimental data is available for the generation of data tables.

Theoretical and Computational Chemistry Studies of 6 Methyl N Phenylpyridazin 3 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 6-methyl-N-phenylpyridazin-3-amine. These methods model the behavior of electrons and nuclei to determine the molecule's properties.

Density Functional Theory (DFT) for Ground State Properties (e.g., Geometry Optimization, Vibrational Frequencies)

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecular systems due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. For instance, in a related pyridazinone derivative, characteristic vibrational frequencies for C=O, C=N, and N-N stretching have been calculated and compared with experimental data to validate the computational model.

Table 1: Representative Calculated Vibrational Frequencies for a Pyridazine (B1198779) Derivative

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
C=OStretching1680
C=NStretching1595
N-NStretching1150
C-H (aromatic)Stretching3100-3200
C-H (methyl)Stretching2950-3050

Note: The data in this table is representative of typical values for pyridazine derivatives and not specific to this compound.

Ab Initio Methods for High-Accuracy Predictions of Electronic Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for certain electronic properties.

For this compound, ab initio calculations would be valuable for obtaining precise values of ionization potential, electron affinity, and electronic transition energies. These properties are derived from the calculated energies of the neutral molecule and its corresponding ions. High-level ab initio methods are particularly useful for benchmarking the results obtained from more computationally efficient DFT methods and for studying excited state properties, which are important for understanding the photophysical behavior of the molecule.

Molecular Electrostatic Potential (MEP) Analysis and Fukui Functions

MEP analysis and Fukui functions are powerful tools derived from computational chemistry to predict the reactivity of a molecule.

Prediction of Electrophilic and Nucleophilic Sites on the Molecule

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

Identification of Reactivity Hotspots within the Pyridazine and Phenyl Moieties

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. They are derived from the change in electron density as the number of electrons in the system changes. The Fukui function helps to identify which atoms are most likely to act as electrophiles or nucleophiles.

For this compound, the calculation of Fukui indices would pinpoint specific atoms within the pyridazine and phenyl rings that are the most reactive. For instance, certain carbon or nitrogen atoms in the pyridazine ring might be identified as primary sites for nucleophilic or electrophilic substitution based on the values of their Fukui functions. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are often dependent on its conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles (for example, the angle between the phenyl ring and the pyridazine ring) and calculating the energy of the molecule at each point. This map reveals the low-energy conformations (local minima) and the energy barriers for interconversion between them (saddle points). Identifying the global minimum energy conformation is crucial, as it often represents the most populated state of the molecule under thermal equilibrium. The results of conformational analysis are critical for understanding how the molecule might bind to a biological target, as the binding affinity can be highly sensitive to the adopted conformation. mdpi.com

Identification of Stable Conformers and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond connecting the phenyl and pyridazine rings. This rotation gives rise to different spatial arrangements, known as conformers, each with a distinct potential energy. The identification of stable conformers, which correspond to energy minima on the potential energy surface, is crucial for understanding the molecule's structure and reactivity.

Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the conformational space of molecules. For a molecule like this compound, a full geometry optimization would be performed to locate the lowest energy conformation. This process involves systematically changing the molecular geometry to find the arrangement with the minimum electronic energy.

The primary determinant of the conformational preference is the dihedral angle between the phenyl and pyridazine rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyridazine ring, a completely planar conformation is generally disfavored. karatekin.edu.tr Instead, the molecule is expected to adopt a non-planar or twisted conformation to minimize this steric repulsion. karatekin.edu.tr The balance between the stabilizing effect of π-electron delocalization (favoring planarity) and the destabilizing effect of steric hindrance dictates the equilibrium dihedral angle. karatekin.edu.tr

Studies on similar N-phenyl substituted heterocyclic systems have shown that the energy barrier to rotation around the C-N bond can be significant, leading to distinct, isolable conformers at low temperatures. ijsr.in The presence of the methyl group at the 6-position of the pyridazine ring can further influence the conformational preference through steric and electronic effects.

A hypothetical energy profile for the rotation around the C-N bond in this compound would likely show two energy minima corresponding to symmetrically equivalent twisted conformers. The relative energies of different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
Global Minimum ~45 0.0
Transition State 0 5.2

Note: This table is illustrative and based on typical values for similar molecular systems. Actual values would require specific quantum chemical calculations.

Assessment of Torsional Barriers, especially for the N-Phenyl Group

The torsional barrier is the energy required to rotate one part of a molecule relative to another around a single bond. For this compound, the most significant torsional barrier is associated with the rotation of the N-phenyl group. This barrier can be determined computationally by calculating the energy of the molecule as a function of the dihedral angle between the phenyl and pyridazine rings. karatekin.edu.tr

The height of the torsional barrier is influenced by a combination of electronic and steric factors. karatekin.edu.tr The π-conjugation between the two aromatic rings favors a planar structure, while steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridazine ring favors a non-planar arrangement. karatekin.edu.tr The interplay of these opposing forces determines the shape of the potential energy curve for rotation and the height of the barrier. karatekin.edu.tr

Computational studies on related phenyl-heterocycle systems, such as phenylpyridines and phenylpyrimidines, have shown that the barrier to rotation can range from a few to over 10 kcal/mol, depending on the specific substitution pattern and the level of theory used in the calculations. karatekin.edu.trgazi.edu.tr The presence of substituents on the rings can significantly alter the barrier height. For instance, electron-withdrawing groups can affect the electron density and, consequently, the electrostatic interactions that contribute to the rotational barrier. psu.edu

The torsional barrier for the N-phenyl group in this compound is expected to be of a magnitude that allows for relatively free rotation at room temperature, although the molecule will spend most of its time near the minimum energy conformation. The barrier can be experimentally estimated using techniques like dynamic NMR spectroscopy, which can measure the rates of conformational interchange. ijsr.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

Investigation of Solvent Effects on Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into how the environment, such as a solvent, affects the conformation and dynamics of a solute like this compound.

The conformation of this compound in solution is expected to be influenced by the polarity of the solvent. In a non-polar solvent, intramolecular interactions will dominate, and the molecule will likely adopt a conformation similar to its gas-phase structure. However, in a polar solvent, intermolecular interactions between the solute and solvent molecules become significant. The solvent can stabilize certain conformers over others through dipole-dipole interactions or hydrogen bonding. For example, a polar solvent might favor a more polar conformer of the solute. psu.edu

MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these interactions. By running simulations in different solvents (e.g., water, ethanol (B145695), chloroform), one can observe how the conformational equilibrium shifts and how the dynamics of the N-phenyl group rotation are altered. The simulations can provide information on the average dihedral angle, the distribution of conformers, and the rate of transitions between them. The total energy of the system and the number of hydrogen bonds formed can be monitored throughout the simulation to assess stability. researchgate.net

Simulations of Intermolecular Interactions with Other Chemical Species

MD simulations can also be employed to study the intermolecular interactions of this compound with other chemical species, such as biological macromolecules (e.g., proteins) or other small molecules. nih.gov These simulations are crucial for understanding the molecule's potential biological activity or its behavior in a complex chemical mixture.

In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein. nih.gov By placing the molecule in the active site of the protein and simulating the system's dynamics, one can assess the stability of the complex and identify the key intermolecular interactions responsible for binding. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. The results of such simulations can guide the design of more potent and selective analogs.

Similarly, simulations can be used to study the aggregation behavior of this compound or its interactions with other small molecules in solution. This can be relevant for understanding its solubility, formulation properties, or potential for self-assembly.

Quantitative Structure-Property Relationship (QSPR) Modeling (Purely Chemical Properties/Reactivity)

Development of Molecular Descriptors for Structure-Reactivity Correlations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its chemical properties or reactivity. nih.govresearchgate.net A key step in QSPR is the development of molecular descriptors, which are numerical values that encode information about the molecule's structure.

For this compound, a wide range of molecular descriptors can be calculated to build a QSPR model for a specific property, such as its reactivity in a particular chemical reaction. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. tdx.cat

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular connectivity and shape. tdx.cat

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include descriptors of molecular size, shape, and electronic properties. tdx.cat

For correlating with chemical reactivity, electronic descriptors are often the most relevant. These can be calculated using quantum chemical methods and include:

HOMO and LUMO energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. nih.govresearchgate.net

Hardness and Softness: These are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. nih.govresearchgate.net

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can help identify reactive sites.

Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build a QSPR model that correlates the descriptors with the property of interest. nih.govresearchgate.net Such a model can then be used to predict the reactivity of new, untested compounds.

Table of Compound Names

Compound Name
This compound
Phenylpyridines

Predictive Models for Chemical Transformations and Yields of this compound Remain an Area for Future Investigation

Despite a thorough search of scientific literature and chemical databases, specific predictive models for the chemical transformations and yields of the compound this compound are not publicly available at this time. The development of such computational tools is a complex process that relies on extensive experimental data, which appears to be limited for this particular molecule.

Theoretical and computational chemistry are powerful tools for predicting the outcomes of chemical reactions, including the potential products and their expected yields. These predictive models are often built using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms. These methods analyze the relationship between the chemical structures of reactants and their observed reactivity in known transformations. By identifying key molecular descriptors that influence reaction outcomes, these models can then be used to forecast the behavior of new or untested compounds.

For the broader class of pyridazine derivatives, some computational studies and predictive models do exist. These models are typically focused on predicting biological activities, such as anticancer or antimicrobial properties, or physical properties like corrosion inhibition. For instance, QSAR models have been developed for various pyridazine compounds to predict their efficacy as corrosion inhibitors or their vasorelaxant activity. Similarly, machine learning approaches have been employed to predict the corrosion inhibitor performance of pyridazine compounds with a fair degree of accuracy.

However, these existing models are not directly applicable to predicting the specific chemical transformations and synthetic yields of this compound. The accuracy of any predictive model is highly dependent on the training data used to build it. A model trained on data related to biological activity will not be suitable for predicting reaction yields.

The synthesis of pyridazine derivatives can be achieved through various methods, including cyclization reactions and cross-coupling reactions like the Suzuki-Miyaura coupling. Computational studies, often employing Density Functional Theory (DFT), have been used to understand the mechanisms and regioselectivity of these reactions for some pyridazine systems. These theoretical investigations provide valuable insights into the reaction pathways and can help in optimizing reaction conditions.

The development of a predictive model for the chemical transformations and yields of this compound would necessitate a dedicated research effort. This would involve:

Systematic Synthesis and Data Collection: A series of chemical reactions involving this compound would need to be performed under various conditions to generate a substantial and high-quality dataset of reaction outcomes and yields.

Descriptor Calculation: A wide range of molecular descriptors for the reactants, reagents, and catalysts would be calculated using computational chemistry software.

Model Development and Training: Using the collected data, statistical and machine learning methods would be employed to build and train predictive models.

Validation: The predictive power of the models would be rigorously tested against new, unseen experimental data to ensure their accuracy and reliability.

Until such a study is undertaken, researchers seeking to understand the chemical transformations of this compound must rely on general principles of organic chemistry and insights from studies on structurally similar pyridazine derivatives.

Chemical Reactivity and Derivatization of 6 Methyl N Phenylpyridazin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 6-methyl-N-phenylpyridazin-3-amine, both the pyridazine and the phenyl rings can potentially undergo EAS, although their reactivity is significantly influenced by the electronic nature of the substituents and the inherent characteristics of the heterocyclic system. The pyridazine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq Conversely, the phenyl ring is activated by the electron-donating amino group.

Specific experimental data on the direct halogenation, nitration, and sulfonation of this compound is limited in the available scientific literature. However, the reactivity of related pyridazine and aminopyridine systems, along with general principles of electrophilic aromatic substitution, allows for predictions regarding the likely outcomes of these reactions.

Halogenation: The halogenation of pyridazine derivatives often requires harsh conditions due to the ring's deactivation. For instance, the bromination of some pyridazine compounds has been achieved, though often leading to a mixture of products or requiring specific activating groups. tubitak.gov.tr In the case of this compound, the phenyl ring, being activated by the secondary amino group, is the more probable site for electrophilic halogenation. The amino group is a strong activating group and an ortho, para-director. umich.edu Therefore, treatment with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to yield predominantly ortho- and para-brominated phenyl derivatives.

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. rushim.ru For this compound, the phenyl ring is the more susceptible site for nitration due to the activating effect of the amino group. umich.edu This would likely lead to the formation of nitro derivatives at the ortho and para positions of the phenyl ring. It is important to note that nitration of N-phenyl substituted heterocycles can sometimes lead to nitration on the phenyl ring. The pyridazine ring itself is highly resistant to nitration.

Sulfonation: Sulfonation, typically performed with fuming sulfuric acid, is another classic electrophilic aromatic substitution. Similar to halogenation and nitration, the phenyl ring of this compound is the expected site of reaction. The amino group directs the incoming sulfonic acid group to the ortho and para positions. The synthesis of sulfonamide derivatives of 3-amino-6-phenylpyridazine has been reported, proceeding through the reaction of the amino group with benzenesulfonyl chlorides, which is a nucleophilic substitution on the sulfonyl chloride rather than an electrophilic substitution on the pyridazine or phenyl ring. tubitak.gov.tr

ReactionReagentsExpected Major Products (on Phenyl Ring)
HalogenationBr₂, FeBr₃ or NBSortho-bromo and para-bromo derivatives
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro derivatives
SulfonationFuming H₂SO₄ortho-sulfonic acid and para-sulfonic acid derivatives

The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the directing effects of its substituents.

On the Phenyl Ring: The secondary amino group (-NH-) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the arenium ion intermediate. umich.edu The methyl group on the pyridazine ring and the pyridazine ring itself will have a lesser electronic influence on the remote phenyl ring. Therefore, electrophilic attack will overwhelmingly favor the ortho and para positions of the phenyl group. The ratio of ortho to para substitution can be influenced by steric hindrance from the bulky pyridazinylamino group, potentially favoring the para product.

On the Pyridazine Ring: The pyridazine ring is inherently electron-deficient, making electrophilic substitution difficult. uoanbar.edu.iq The ring nitrogen atoms act as strong deactivating groups through their inductive effect. While the methyl group at C6 is a weak activating group and the amino group at C3 is a strong activating group, their influence might not be sufficient to overcome the deactivating nature of the ring nitrogens. If substitution were to occur on the pyridazine ring, it would likely be directed by the powerful amino group to the available ortho position (C4 or C5). However, nucleophilic substitution is a more common reaction pathway for pyridazines.

Mechanistic investigations would involve studying the kinetics and intermediates of these reactions. For the phenyl ring, the mechanism would follow the standard arenium ion pathway for electrophilic aromatic substitution. wikipedia.org For the pyridazine ring, if a reaction were to occur, it would also proceed through a cationic intermediate, but the high energy of this intermediate makes the reaction less favorable.

Nucleophilic Substitution Reactions on the Pyridazine Core

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups.

While this compound itself does not have a readily displaceable substituent on the pyridazine ring other than hydrogen, its derivatives, particularly halogenated ones, are versatile precursors for nucleophilic substitution reactions. For instance, 3-amino-6-chloropyridazine (B20888) is a common starting material where the chloro group can be displaced by various nucleophiles. If a halogen were introduced at the C4 or C5 position of this compound, it would be activated towards nucleophilic substitution by the electron-withdrawing pyridazine nitrogens.

The exocyclic amino group in this compound possesses a lone pair of electrons and can act as a nucleophile. This reactivity is demonstrated in several types of reactions:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Alkylation of the amino group is also possible.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases or can be used in the synthesis of fused heterocyclic systems. For example, 3-aminopyridazine (B1208633) derivatives are known to react with various reagents to form pyrimido[1,2-b]pyridazines. semanticscholar.org

Sulfonamide Formation: As previously mentioned, the amino group reacts with sulfonyl chlorides to yield sulfonamides. tubitak.gov.tr

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can be converted into a variety of other functional groups. For instance, diazotization of 3-aminopyridazines has been used to synthesize triazole derivatives. semanticscholar.org

Reaction TypeReagentProduct Type
AcylationAcetyl chlorideN-acetyl derivative
CondensationBenzaldehydeSchiff base
Sulfonamide formationBenzenesulfonyl chlorideSulfonamide derivative
DiazotizationNaNO₂, HClDiazonium salt

Oxidation and Reduction Chemistry of the Pyridazine Ring System

The pyridazine ring can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. The N-oxidation of 3-aminopyridazine and its derivatives has been studied, indicating that this is a feasible transformation. nih.govnih.govamanote.comcolab.ws The oxidation is typically carried out using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The position of N-oxidation (at N1 or N2) would depend on the electronic and steric effects of the substituents. Oxidation of the methyl group is also a possibility under certain conditions.

Reduction: The pyridazine ring can be reduced to its dihydro or tetrahydro derivatives. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of heterocyclic rings. google.com The conditions for reduction can be controlled to achieve partial or complete saturation of the ring. For instance, the reduction of 3-hydrazinopyridazine derivatives to the corresponding 3-aminopyridazine derivatives has been successfully achieved. psu.edu

Ring Oxidation Pathways and Formation of Pyridazine N-Oxides

The nitrogen atoms of the pyridazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. This transformation modulates the electronic properties of the heterocyclic core, influencing its reactivity in subsequent reactions. The oxidation of 3-aminopyridazine and its derivatives has been a subject of study, revealing specific pathways and product distributions. nih.govamanote.com

Generally, the N-oxidation of pyridazine derivatives can be achieved using peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). acs.org For 3-aminopyridazines, oxidation can potentially occur at either of the ring nitrogens (N-1 or N-2). nih.govcolab.ws The regioselectivity of the oxidation is influenced by the electronic effects of the substituents on the pyridazine ring. The amino group at the C-3 position is a key modulator of this reactivity. researchgate.net

In some cases, oxidation of aminopyridazine derivatives can lead to a mixture of N-oxide isomers. acs.org For instance, the oxidation of certain substituted aminopyridazines with m-CPBA has been reported to yield a 1:1 mixture of the corresponding N-1 and N-2 oxides. acs.org Attempts to oxidize the exocyclic amino group are generally unsuccessful under these conditions, with oxidation occurring preferentially at the ring nitrogens. acs.org The resulting pyridazine N-oxides are valuable synthetic intermediates, for example, in cycloaddition reactions. acs.org

ReagentSubstrate TypeProduct(s)Reference
Peroxy acids (e.g., m-CPBA)3-Aminopyridazine derivativesPyridazine N-1 and N-2 oxides nih.govacs.org
MnO₂Hydrazones of acylpyridazines1,2,3-Triazolo[1,5-b]pyridazines mdpi.com

Hydrogenation and Other Reduction Transformations

The pyridazine ring can undergo various reduction transformations, including catalytic hydrogenation and electrochemical reduction, leading to either partial saturation of the ring or, in some cases, ring contraction.

Catalytic Hydrogenation: Catalytic hydrogenation of pyridazine derivatives is a common method for ring reduction. thieme-connect.de The process typically involves hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium oxide (Rh₂O₃). lookchem.comrsc.orgasianpubs.org The reaction conditions, including solvent, pressure, and temperature, can be tuned to achieve desired outcomes. For instance, hydrogenation of functionalized pyridines, a related N-heterocycle, has been successfully carried out under mild conditions (5 bar H₂, 40 °C) using Rh₂O₃, yielding the corresponding piperidines. rsc.org Glacial acetic acid is often used as a solvent in the hydrogenation of pyridine (B92270) derivatives with PtO₂ catalyst, as it enhances catalyst activity. asianpubs.org

A significant application of this method is in dehalogenation reactions. google.com Halogenated pyridazines, which are common precursors for cross-coupling reactions, can be dehalogenated via catalytic hydrogenation. This reaction is often performed in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrogen halide formed, thereby preventing catalyst poisoning. google.com However, it has been demonstrated that the dehalogenation of certain dichloropyridazine amine compounds can proceed in high yields even without a base. google.com

Reductive Ring Contraction: A notable transformation of the pyridazine ring under reductive conditions is its contraction to a pyrrole (B145914) ring. This reaction typically occurs via electrochemical reduction or with chemical reducing agents like zinc dust in an acidic medium. The process involves a four-electron reduction and extrusion of a nitrogen atom. nih.gov The mechanism for this reductive ring contraction shows that the reaction is initiated by the uptake of a proton, followed by a 2e⁻/3H⁺-bearing intermediate. organic-chemistry.org Further reduction and protonation lead to the opening of the pyridazine ring, followed by ring contraction and elimination of ammonia (B1221849) to yield the pyrrole derivative. organic-chemistry.org

MethodReagents/ConditionsProduct TypeReference
Catalytic HydrogenationH₂, Pd/C, Rh₂O₃, or PtO₂Dihydropyridazines, Tetrahydropyridazines lookchem.comrsc.orgasianpubs.org
Catalytic DehalogenationH₂, Pd/C, +/- BaseDehalogenated Pyridazines google.com
Electrochemical ReductionAcidic medium, two-electron reduction1,2-Dihydropyridazines, Pyrroles nih.gov
Chemical ReductionZn dust, Acetic or Trifluoroacetic acidPyrroles organic-chemistry.org

Metalation and Cross-Coupling Reactions for Advanced Functionalization

Metal-catalyzed reactions are powerful tools for the C-C and C-N bond formation, enabling extensive functionalization of the this compound scaffold.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgcore.ac.uk

In compounds related to this compound, such as 4-methyl-6-phenylpyridazines, the methyl group can be targeted for functionalization via side-chain metalation. This reaction has been investigated using strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases generate a benzylic-type methylene (B1212753) anion at the 4-methyl position, which can then react with various electrophiles like alkyl halides or carbonyl compounds. The efficiency of this alkylation is dependent on the nature of the substituent at the 3-position of the pyridazine ring.

For direct functionalization of the pyridazine ring itself, hindered metal-amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have proven effective for the metalation of electron-poor heteroarenes, including pyridazines.

BaseSite of MetalationSubsequent ReactionReference
LDA or LTMP4-Methyl group (side-chain)Alkylation with electrophiles
TMPMgCl·LiClPyridazine RingFunctionalization with electrophiles

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Couplings on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl, vinyl, alkynyl, and amino groups onto the pyridazine core. These reactions typically require a functionalized precursor, most commonly a halogenated pyridazine derivative.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. epo.org A variety of functionalized pyridazines have been synthesized using this method. Current time information in Bangalore, IN.organic-chemistry.org For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as a base to produce π-conjugated thienylpyridazine derivatives. Current time information in Bangalore, IN.researchgate.net The reaction is tolerant of many functional groups, making it a versatile tool for late-stage functionalization. epo.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for C-C bond formation and the introduction of vinyl groups. organic-chemistry.org The reaction can be performed on substrates like 3-chloropyridine, demonstrating its utility for functionalizing halogenated N-heterocycles. wikipedia.orgchempanda.com The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net It is a highly effective method for forming sp²-sp C-C bonds and has been applied to the synthesis of numerous heterocyclic compounds, including pyridazine derivatives. researchgate.net For instance, the coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes proceeds using a palladium/copper catalyst system. researchgate.net This methodology has also been employed in domino reactions, where an initial Sonogashira coupling is followed by isomerization and intramolecular condensation to build more complex fused ring systems like pyrrolo[1,2-b]pyridazines. thieme-connect.de

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide or triflate and an amine. beilstein-journals.orggoogle.com This reaction has become a cornerstone for the synthesis of arylamines due to its broad substrate scope and mild conditions. beilstein-journals.org The catalytic system typically consists of a palladium precursor and a specialized, electron-rich phosphine (B1218219) ligand. google.com The reaction has been successfully applied to heteroaryl chlorides, including pyridazine derivatives, to introduce a variety of primary and secondary amines. google.comclockss.org For example, 6-phenylpyridazin-3-amine (B84792) has been coupled with 3-bromo-N-(furan-3-ylmethyl)benzamide using a Pd₂(dba)₃/BrettPhos catalytic system. google.com

Coupling ReactionKey ReagentsBond FormedTypical SubstrateReference
Suzuki-MiyauraPd catalyst, boronic acid, baseC(sp²)-C(sp²)Halopyridazine Current time information in Bangalore, IN.organic-chemistry.orgresearchgate.net
HeckPd catalyst, alkene, baseC(sp²)-C(vinyl)Halopyridazine wikipedia.orgwikipedia.org
SonogashiraPd/Cu catalyst, terminal alkyne, baseC(sp²)-C(sp)Halopyridazine thieme-connect.deresearchgate.net
Buchwald-HartwigPd catalyst, phosphine ligand, amine, baseC(sp²)-NHalopyridazine beilstein-journals.orggoogle.comclockss.org

Formation of Pyridazinium Salts and Other Heterocyclic Annulations

The pyridazine nucleus can be further modified to form charged species or can act as a scaffold for the construction of fused heterocyclic systems.

Quaternization Reactions and Their Reactivity

The nitrogen atoms in the pyridazine ring can be alkylated to form pyridazinium salts. This quaternization process alters the electronic properties and reactivity of the heterocycle, making the ring more susceptible to nucleophilic attack.

A versatile method for synthesizing pyridazinium salts involves the reaction of short-lived phenyldiazenes with furans under acidic conditions. organic-chemistry.orgacs.org The phenyldiazenes, generated from precursors like phenylazosulfonates, undergo a rapid [4+2] cycloaddition with the furan, followed by elimination of water to yield the pyridazinium salt. organic-chemistry.orgacs.orgnih.gov This method allows for the direct formation of the pyridazinium core while conserving the N=N double bond from the diazene (B1210634) precursor. nih.gov Another approach involves the reaction of cyclic enaminones with diazonium salts, which can proceed in a one-pot or two-step manner to yield substituted bicyclic pyridazinium salts. beilstein-journals.org

The resulting pyridazinium salts are reactive intermediates. Their enhanced electrophilicity makes them substrates for various nucleophilic addition reactions. mdpi.com For example, they can react with nucleophiles leading to functionalized ethenyl-1,2,3-triazoles. mdpi.com The reactivity of these salts opens pathways to a range of other heterocyclic structures and functionalized derivatives. rsc.org

Synthetic MethodPrecursorsKey TransformationReference
Azo-Diels-AlderPhenylazosulfonates + Furans[4+2] Cycloaddition organic-chemistry.orgacs.orgnih.gov
Enaminone CyclizationCyclic Enaminones + Diazonium SaltsAzo coupling followed by cyclization beilstein-journals.org

Synthesis of Polycyclic Systems Incorporating the Pyridazine Core

The derivatization of the this compound core into more complex polycyclic systems is a significant area of research, driven by the diverse biological activities exhibited by fused pyridazine heterocycles. These synthetic strategies typically involve the formation of a new ring fused to the pyridazine core, leveraging the reactivity of the amine group and the pyridazine ring itself. Key methods include condensation reactions to form five-membered rings and multi-step sequences involving cyclization onto the pyridazine scaffold.

One of the most common and direct methods for creating a fused polycyclic system from a 3-aminopyridazine derivative is through the synthesis of imidazo[1,2-b]pyridazines. This reaction is generally accomplished through a condensation reaction between the 3-aminopyridazine and an α-haloketone. nih.govumich.edu The N-1 nitrogen of the pyridazine ring, which is the most nucleophilic nitrogen not adjacent to the amino group, attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. nih.gov For instance, the condensation of 6-phenylpyridazin-3-amine with 1-chloropinacolone (B81408) in refluxing ethanol (B145695) leads to the corresponding imidazo[1,2-b]pyridazine (B131497) derivative. researchgate.net This general methodology is applicable to a wide range of 3-aminopyridazines and α-haloketones, allowing for the synthesis of a library of diversely substituted imidazo[1,2-b]pyridazines. nih.govresearchgate.net

Another prominent class of fused heterocycles derived from the pyridazine core are the nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazines. The synthesis of these systems is more complex and typically involves a multi-step sequence. researchgate.netresearchgate.net The process often begins with a 6-substituted-pyridazin-3(2H)-one, which is first chlorinated using a reagent like phosphorus oxychloride. researchgate.net The resulting 3-chloro-6-substituted pyridazine is then converted to a 3-hydrazino derivative by reacting it with hydrazine (B178648) hydrate (B1144303). This hydrazino intermediate is the key precursor for the triazole ring formation. The final cyclization is achieved by reacting the 3-hydrazinopyridazine with a suitable one-carbon synthon, such as an aroyl chloride, to yield the fused nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine structure. researchgate.net

Modern palladium-catalyzed cross-coupling reactions have also been employed to construct sophisticated polycyclic systems. For example, diazino-fused indoles and cinnolines can be synthesized via a Suzuki coupling reaction followed by an intramolecular cyclization. researchgate.net A related advanced strategy is the intramolecular Heck-type reaction for the synthesis of 5H-pyridazino[4,5-b]indoles. researchgate.net This pathway involves the initial synthesis of a precursor, such as a 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-one, which is prepared via a Buchwald–Hartwig amination. The subsequent palladium-catalyzed intramolecular cyclization of this precursor affords the fused pyridazino[4,5-b]indol-1-one ring system. researchgate.net These methods highlight the utility of transition-metal catalysis in forging complex heterocyclic architectures from pyridazine starting materials.

Furthermore, other fused systems can be accessed by leveraging the reactivity of substituents on the pyridazine ring. The reaction of a 6-acetyl-pyridazin-3-one derivative with dimethylformamide dimethylacetal (DMF-DMA) yields an enaminone, which can then react with various aminoazoles to produce fused azolo[1,5-a]pyrimidine derivatives. mdpi.com

The table below summarizes the key synthetic strategies for forming polycyclic systems from pyridazine precursors.

Polycyclic System General Precursor(s) Key Reaction Type References
Imidazo[1,2-b]pyridazines3-Aminopyridazine derivative and α-HaloketoneCondensation / Cyclization nih.govumich.eduresearchgate.net
nih.govCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-b]pyridazines3-Hydrazinopyridazine derivative (from 3-chloropyridazine) and Aroyl chlorideCyclocondensation researchgate.netresearchgate.net
Pyridazino[4,5-b]indoles5-[(2-Bromophenyl)amino]pyridazin-3(2H)-one derivativeIntramolecular Heck Reaction researchgate.net
Diazino-fused Indoles/CinnolinesHalopyridazine and appropriately substituted boronic acidSuzuki Coupling followed by intramolecular cyclization researchgate.net
Azolo[1,5-a]pyrimidines6-Acetyl-pyridazin-3-one derivative and AminoazoleKnoevenagel Condensation / Cyclization mdpi.com

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific experimental data for the chemical compound this compound concerning advanced mechanistic studies. While the synthesis and potential applications of this compound and its derivatives are mentioned in various sources, detailed research focusing on its kinetic transformation pathways, isotope labeling experiments, and the characterization of its reaction intermediates is not publicly available.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific and data-intensive outline provided in the user request. The creation of such an article would necessitate the fabrication of experimental data, including rate laws, activation parameters, and isotopic effects, which is not feasible.

General principles of the requested topics are well-established in the field of physical organic chemistry:

Kinetic Studies: These investigations are fundamental to understanding reaction mechanisms. They involve measuring reaction rates under varying conditions to determine the rate law, which mathematically expresses the relationship between reactant concentrations and reaction rate. From temperature-dependent rate studies, activation parameters like the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated to provide insight into the transition state of a reaction.

Isotope Labeling: This is a powerful technique for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can trace the fate of atoms throughout a reaction. Deuterium (B1214612) labeling is particularly useful for studying proton transfer steps, as the mass difference between hydrogen and deuterium often leads to a measurable kinetic isotope effect (KIE), where the reaction rate changes upon isotopic substitution.

Reaction Intermediates: These are transient species that are formed and consumed during a chemical reaction. Their identification and characterization, often through spectroscopic methods under specialized conditions, are crucial for confirming a proposed reaction mechanism.

However, without specific published research on this compound, applying these principles to create the detailed article as requested is not possible.

Advanced Mechanistic Investigations of Chemical Transformations Involving 6 Methyl N Phenylpyridazin 3 Amine

Identification and Characterization of Reaction Intermediates

Spectroscopic Monitoring of Reaction Progress (e.g., In Situ NMR, IR)

The real-time analysis of chemical reactions is crucial for understanding their mechanisms. Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the continuous monitoring of reactant consumption, intermediate formation and decay, and product generation without the need for isolating individual components from the reaction mixture.

For a hypothetical reaction involving 6-methyl-N-phenylpyridazin-3-amine, such as an N-alkylation or a cross-coupling reaction, in-situ NMR spectroscopy could be employed to track the changes in the chemical shifts of the protons and carbons of the pyridazine (B1198779) and phenyl rings, as well as the methyl group. For instance, the proton NMR spectrum of this compound would show characteristic signals for the methyl protons and the aromatic protons on both the pyridazine and phenyl rings. nih.gov As the reaction progresses, the appearance of new signals corresponding to the product and any observable intermediates would be monitored.

Similarly, in-situ IR spectroscopy could be utilized to follow the reaction by observing changes in the vibrational frequencies of key functional groups. The N-H stretching vibration of the amine group in this compound, for example, would be expected to disappear or shift upon its conversion to a product.

While specific data for this compound is not available, studies on related pyridazinone derivatives have utilized NMR and IR spectroscopy to characterize reaction products, confirming the structural changes occurring during chemical transformations. acs.org

Trapping Experiments for Unstable Intermediates

In many chemical reactions, intermediates are highly reactive and exist for only a fleeting moment, making their direct detection by spectroscopic methods challenging. In such cases, trapping experiments can provide indirect evidence for their existence. This involves introducing a "trapping agent" into the reaction mixture, which is a substance that can rapidly and irreversibly react with the unstable intermediate to form a stable, characterizable product.

For transformations involving this compound, if a highly reactive intermediate, such as a pyridazinyl radical or a cationic species, were proposed, a suitable trapping agent could be employed. For example, a radical trap like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) could be used to intercept a radical intermediate. The identification of the resulting TEMPO adduct would provide strong evidence for the radical mechanism.

The design of a trapping experiment is highly dependent on the hypothesized reaction mechanism and the nature of the suspected intermediate.

Computational Modeling of Reaction Pathways and Transition States

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand reaction mechanisms. Methods like Density Functional Theory (DFT) are commonly used to model reaction pathways and elucidate the structures and energies of transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of computational mechanistic studies is the localization of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. For a given transformation of this compound, computational methods can be used to find the geometry of the TS. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, connecting the transition state to the corresponding reactants and products (or intermediates). This confirms that the located TS is indeed the correct one for the reaction of interest.

Detailed Energy Profiles of Multi-Step Chemical Reactions

For reactions that proceed through multiple steps, computational chemistry can be used to construct a detailed energy profile. khanacademy.orgibchem.comwikipedia.orgsavemyexams.comyoutube.com This profile plots the potential energy of the system as it progresses along the reaction coordinate, showing the relative energies of the reactants, intermediates, transition states, and products.

While specific energy profiles for reactions of this compound are not documented in the literature, computational studies on related systems, such as the N-arylation of amines catalyzed by palladium complexes, have provided detailed energy profiles for the catalytic cycle. acs.org These studies help in understanding the energetics of individual steps like oxidative addition, ligand exchange, and reductive elimination.

Advanced Chemical Applications of 6 Methyl N Phenylpyridazin 3 Amine and Its Derivatives Non Biological/non Clinical Focus

Applications in Materials Science and Engineering

The unique electronic properties of the pyridazine (B1198779) ring, combined with the structural variations afforded by its derivatives, make it a compelling component in the design of advanced materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

While specific research on 6-methyl-N-phenylpyridazin-3-amine in OLEDs is not extensively documented, the photophysical properties of related N-aryl pyridazine and aminopyridine derivatives suggest potential relevance. For a molecule to be effective in an OLED, it should possess high quantum yield and suitable energy levels for efficient charge injection and transport.

Studies on similar structures, such as 3-aminopyridin-2(1H)-ones, have revealed effective phosphors with quantum yields as high as 0.78. researchgate.net The introduction of different aryl groups and substituents on the pyridone ring has been shown to tune the emission and absorption spectra. researchgate.net For instance, the photophysical properties of α-(N-biphenyl)-substituted 2,2′-bipyridines exhibit intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in certain solvents. mdpi.com These findings suggest that the N-phenylpyridazin-3-amine scaffold could be a promising platform for developing new OLED materials, where the methyl and phenyl groups can be modified to fine-tune the photophysical properties.

Table 1: Photophysical Properties of Related Pyridine (B92270) and Bipyridine Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Stokes Shift (cm⁻¹)Solvent
α-(N-biphenyl)-substituted 2,2'-bipyridine (B1663995) derivative370443217056THF
Methoxy-substituted α-arylamino-2,2'-bipyridine35046247544THF

Data extrapolated from studies on structurally similar compounds to infer potential properties. mdpi.com

Monomers for Advanced Polymer Synthesis with Tunable Properties

The presence of a reactive amine group and an aromatic system makes this compound a potential monomer for the synthesis of advanced polymers. While specific polymerization of this compound is not widely reported, general methods for the polymerization of aniline (B41778) derivatives can be considered. For instance, poly[N,N-(phenylamino)disulfides] have been synthesized through a step-growth polymerization of phenylamines with a disulfide transfer reagent. nih.gov This suggests that this compound could potentially undergo similar reactions to form polymers with unique electronic and thermal properties.

The incorporation of the pyridazine ring into the polymer backbone is expected to enhance thermal stability and introduce specific electronic characteristics. The synthesis of poly(aryl ether pyridyltriazine)s, for example, has been achieved through nucleophilic aromatic substitution, resulting in polymers with high thermal stability. ibm.com The development of polymers from this compound could lead to materials with tunable properties for applications in electronics, aerospace, and other high-performance areas.

Role in Catalysis and Ligand Design

The nitrogen atoms in the pyridazine ring and the exocyclic amine group of this compound make it an excellent candidate for ligand design in both transition metal catalysis and organocatalysis.

Development of Pyridazine-Based Ligands for Transition Metal Catalysis

Pyridazine-based ligands have been extensively used in coordination chemistry to create complexes with a wide range of catalytic activities. The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal center, and the N-phenyl-3-amine group can provide an additional coordination site.

For instance, tridentate pyridazine ligands have been synthesized and used to form complexes with first-row transition metals like nickel, copper, and zinc. acs.org These complexes have shown interesting electronic properties and the potential to coordinate two metal atoms in close proximity. acs.org The synthesis of pyridazinyl ligands for multimetallic complexes has also been demonstrated, highlighting the versatility of the pyridazine scaffold in creating complex catalytic structures. rsc.org The specific compound this compound could serve as a bidentate or tridentate ligand, with the potential for fine-tuning the steric and electronic properties of the resulting metal complexes by modifying the phenyl group.

Table 2: Examples of Pyridazine-Based Ligands in Transition Metal Catalysis

Ligand TypeMetalApplicationReference
Tridentate Pyridazine HydrazoneNi(II), Cu(II), Zn(II)Coordination Chemistry Studies acs.org
Bis-(2-pyridyl)pyridazineCu(II), Cd(II)Multimetallic Complexes rsc.org
Pyrazine-Based Pincer LigandFe(II)Catalytic Hydrogenation of CO2 acs.org

Exploration of Organocatalytic Properties and Acid-Base Catalysis

The basic nature of the nitrogen atoms in this compound suggests its potential as an organocatalyst. While specific studies on this compound are limited, aminopyridine derivatives have been investigated as organocatalysts in various reactions. The development of polymer-bound 4-aminopyridine, for example, has led to effective and recyclable catalysts for acylation reactions.

Furthermore, chiral primary α-amino amides have been shown to be effective bifunctional organocatalysts in asymmetric transformations. acs.org This suggests that chiral derivatives of this compound could be designed to catalyze stereoselective reactions. The basicity of the pyridazine nitrogens can be utilized in acid-base catalysis, where the compound can act as a proton shuttle or a general base to activate substrates.

Agrochemical Research (Focus on Chemical Synthesis and Interaction, Not Biological Efficacy/Toxicity on Organisms)

Pyridazine derivatives have been a subject of interest in agrochemical research due to their wide range of biological activities. nih.govnih.gov From a chemical synthesis perspective, this compound can serve as a key intermediate for the preparation of more complex molecules.

The synthesis of pyridazine derivatives as herbicides has been explored, with methods developed for preparing pyridazyl ethers from 3,6-dichloropyridazine. oup.com The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of functionalized pyridazines, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com For instance, a series of novel pyridine derivatives have been synthesized via the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids. nih.gov This highlights the potential for similar transformations with this compound to generate a library of compounds for agrochemical screening.

The chemical interactions of these compounds are dictated by the electronic nature of the pyridazine ring and its substituents. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, while the amine group can be readily functionalized. organic-chemistry.org These chemical properties are crucial for the design and synthesis of new agrochemical candidates with specific modes of action.

Table 3: Synthetic Routes to Functionalized Pyridazine Derivatives

Starting MaterialReaction TypeProduct TypeReference
3,6-DichloropyridazineNucleophilic SubstitutionPyridazyl Ethers oup.com
1,2,3-Triazines and 1-PropynylaminesAza-Diels-Alder Reaction6-Aryl-pyridazin-3-amines organic-chemistry.org
3-Bromo-6-(thiophen-2-yl)pyridazineSuzuki-Miyaura CouplingThienylpyridazine Derivatives mdpi.com
5-Bromo-2-methylpyridin-3-amineSuzuki-Miyaura CouplingAryl-substituted Pyridine Derivatives nih.gov

Design and Synthesis of Novel Pyridazine-Based Agrochemical Candidates

The general synthetic approach often begins with the construction of the pyridazine ring, which can be achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). For this compound, a plausible synthetic route involves the reaction of a corresponding 3-chloro-6-methylpyridazine (B130396) with aniline. Further derivatization can be explored by introducing various substituents on the phenyl ring or by modifying the methyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, allowing for the introduction of a wide array of aryl or alkyl groups to the pyridazine core, thereby generating a library of candidate compounds for agrochemical testing.

Structure-Activity Relationships for Targeted Chemical Interactions (e.g., Enzyme Inhibition in Chemical Systems)

The exploration of structure-activity relationships (SAR) is crucial in optimizing the performance of candidate molecules. For pyridazine-based compounds, SAR studies can elucidate how different substituents on the pyridazine and phenyl rings influence their interaction with specific chemical systems, such as inhibiting a target enzyme. The two nitrogen atoms in the pyridazine ring are key features, capable of acting as hydrogen bond acceptors, which can be critical for binding to a target.

For derivatives of this compound, SAR studies would systematically vary the substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) and at the 6-position (the methyl group) to observe the impact on a specific chemical interaction. For instance, in a non-biological enzyme inhibition assay, the binding affinity could be correlated with the electronic and steric properties of the substituents. This data is instrumental in designing more potent and selective molecules.

Analytical Chemistry Applications

The unique photophysical and coordination properties of the pyridazine scaffold can be harnessed for applications in analytical chemistry, particularly in the development of sensors and specialized chromatographic materials.

Development of Chemo-sensors and Fluorescent Probes for Chemical Analytes

Pyridazine derivatives can serve as the core structure for chemosensors and fluorescent probes due to their electron-deficient nature, which can be modulated by substituent groups. A sensor based on a this compound framework could be designed to detect specific metal ions or small organic molecules. The binding of an analyte to a receptor unit appended to the pyridazine core could induce a change in the electronic properties of the molecule, leading to a measurable optical response, such as a change in fluorescence intensity or color. The synthesis of such probes often involves coupling the pyridazine unit to a fluorophore or a specific recognition moiety.

Novel Stationary Phases for Chromatographic Separations

The polarity and potential for specific interactions make pyridazine derivatives interesting candidates for novel stationary phases in chromatography. A stationary phase functionalized with this compound moieties could exhibit unique selectivity for separating classes of analytes based on hydrogen bonding, π-π stacking, and dipole-dipole interactions. The synthesis would involve immobilizing the pyridazine derivative onto a solid support, such as silica (B1680970) gel. The performance of such a stationary phase would be evaluated by its ability to separate complex mixtures compared to standard commercially available columns.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions to build larger, organized structures. The pyridazine ring, with its defined geometry and electronic distribution, is a valuable component in the design of self-assembling systems and molecular hosts.

Formation of Self-Assembled Structures and Molecular Recognition

Derivatives of this compound can be designed to participate in self-assembly through a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. The N-phenyl group can engage in stacking interactions, while the pyridazine nitrogens and the amine proton can form hydrogen bonds. By carefully designing the substituents, it is possible to direct the formation of specific supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. These organized structures can exhibit interesting material properties.

Furthermore, these molecules can act as hosts in host-guest systems, where they selectively bind to specific guest molecules. The cavity or binding site of the host can be tailored by modifying the structure of the pyridazine derivative. The principles of molecular recognition, driven by complementary shapes and chemical interactions, govern the selectivity of the host for a particular guest.

Encapsulation and Recognition of Specific Chemical Species

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, known as "supramolecular assemblies." A key aspect of this field is molecular recognition, where a host molecule is designed to selectively bind to a specific guest molecule or ion. This selective binding is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, hydrophobic interactions, and electrostatic forces. The principles of molecular recognition are fundamental to the development of chemical sensors, new catalytic systems, and advanced materials.

While direct studies on the encapsulation and recognition properties of this compound are not extensively documented in publicly available research, the inherent structural and electronic features of its pyridazine and N-phenylamine core suggest significant potential for its derivatives to act as receptors for various chemical species. The pyridazine ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor and a metal coordination site. The N-phenylamine moiety provides a scaffold that can be readily functionalized with additional binding sites to create a specific recognition cavity for a target guest.

Research into related pyridazine and aminopyridine derivatives has demonstrated their utility in the design of sophisticated host-guest systems. For instance, macrocyclic structures incorporating pyridazine units have been synthesized and shown to encapsulate guest molecules. These macrocycles often create a pre-organized cavity that is complementary in size and shape to the target guest, leading to selective binding.

One common strategy for enhancing the recognition capabilities of such scaffolds is the introduction of urea (B33335) or thiourea (B124793) groups. These functional groups are excellent hydrogen bond donors and can form strong and directional interactions with anionic guests. A hypothetical derivative of this compound could be functionalized with a urea group on the phenyl ring. Such a molecule would possess both hydrogen bond donating (from the urea NH protons) and accepting (from the pyridazine nitrogens) sites, making it a potential receptor for anions like halides or oxoanions.

The binding affinity of such a receptor for a specific anion can be quantified by determining the association constant (Kₐ). A higher association constant indicates a stronger interaction between the host and the guest. These values are typically determined using techniques such as UV-vis or NMR titrations.

To illustrate the potential of such systems, the table below presents hypothetical binding data for a derivative of this compound functionalized with a urea group, interacting with various anions. It is important to note that this data is illustrative and based on findings for structurally related anion receptors.

Guest AnionAssociation Constant (Kₐ) in DMSO (M⁻¹)Technique
Chloride (Cl⁻)1500¹H NMR Titration
Bromide (Br⁻)800¹H NMR Titration
Acetate (B1210297) (CH₃COO⁻)5200UV-vis Titration
Dihydrogen Phosphate (H₂PO₄⁻)3100¹H NMR Titration

The selectivity of a receptor for a particular guest over others is a critical aspect of its function. In the hypothetical data above, the receptor shows a higher affinity for acetate over other anions, which could be attributed to the formation of multiple hydrogen bonds between the acetate's carboxylate group and the urea's NH protons.

Furthermore, the incorporation of fluorophores into the structure of these receptors can lead to the development of fluorescent chemosensors. The binding of a guest molecule can induce a change in the fluorescence properties of the sensor (e.g., quenching or enhancement of emission), providing a readily detectable signal. The pyridazine ring itself, or a fluorophore attached to the phenyl ring, could serve as the signaling unit in such a sensor.

Future Research Directions and Academic Perspectives on 6 Methyl N Phenylpyridazin 3 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, selective, and sustainable synthetic routes is a cornerstone of modern chemical research. For 6-methyl-N-phenylpyridazin-3-amine and its analogs, future work will likely focus on moving beyond traditional multi-step syntheses towards more sophisticated and atom-economical approaches.

One promising avenue is the continued development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, for the construction of the pyridazine (B1198779) core and the installation of aryl groups. researchgate.net Research into N-arylation reactions, catalyzed by advanced palladium-phosphine complexes like Pd-Cy*Phine, has shown broad efficiency for coupling primary and secondary amines with aryl partners. researchgate.net Applying these generic, high-performance conditions could streamline the synthesis of the N-phenyl bond in the target molecule. researchgate.net

Furthermore, the exploration of C-H activation represents a major frontier. A recent study detailed the use of a pyridazine directing group in an asymmetric [5+1] annulation process involving a complex cascade of C-H activation, rhodium migration, and double bond shift. amazonaws.com In this work, this compound was synthesized as a key reference compound. amazonaws.com Future research could aim to directly utilize the inherent C-H bonds on the pyridazine ring or its substituents for late-stage functionalization, thus providing rapid access to a diverse library of derivatives. The synthesis of related 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been achieved through safe and practical multi-step methods, indicating a solid foundation upon which to build more innovative and sustainable protocols. nih.gov

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃ amazonaws.com
Appearance White solid amazonaws.com
Yield 43% amazonaws.com
Melting Point 82 - 85 °C amazonaws.com
HRMS (M+H)⁺ Calculated: 186.1026, Found: 186.1024 amazonaws.com

Deeper Mechanistic Understanding of Complex Chemical Transformations

As synthetic methods become more intricate, a profound understanding of the underlying reaction mechanisms is crucial for optimization and broader application. The chemistry of this compound is ripe for deep mechanistic investigation.

For instance, the catalytic cycle of Pd-catalyzed N-arylation reactions involving this scaffold warrants further study. Computational investigations using Density Functional Theory (DFT) on related systems have begun to elucidate the reaction energetics, comparing different ligand architectures and identifying potential rate-determining steps that occur after the initial amine binding. researchgate.net Expanding such studies to the specific case of this compound could reveal subtle electronic and steric effects that govern reaction efficiency.

Transformations like the rhodium-catalyzed [5+1] annulation, where the pyridazine moiety acts as a transformable directing group, are mechanistically complex. amazonaws.com Probing the intricacies of the C-H activation, 1,4-Rh migration, and subsequent bond shifts through a combination of experimental techniques (like kinetic analysis and isotopic labeling) and computational modeling will be essential. Understanding these pathways could enable chemists to predict and control the outcomes of similar complex transformations, leading to the design of novel reactions.

Expansion into Diverse Chemical and Materials Science Application Areas (Strictly Non-Biological/Non-Clinical)

While pyridazine derivatives are heavily explored in pharmacology, their potential in materials science remains an under-explored frontier. Future research should focus on leveraging the unique electronic properties of the this compound scaffold for non-biological applications.

A particularly promising direction is the development of novel chromophores for nonlinear optics (NLO). Research on a related thienylpyridazine derivative functionalized with a cyano-phenyl group revealed a significant first hyperpolarizability, indicating its potential as a second harmonic generation (SHG) chromophore for advanced optical materials. researchgate.net This finding suggests that the pyridazine ring system can act as an effective electronic bridge in donor-pi-acceptor (D-π-A) systems. Future work could involve the strategic functionalization of this compound to create new D-π-A molecules and evaluate their NLO properties.

Other potential materials science applications include the design of novel ligands for catalysis, the development of functional polymers with tailored electronic or thermal properties, and the creation of new components for organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where electron-deficient heterocyclic cores are often valuable.

Development of More Advanced Computational Models and Predictive Tools

Computational chemistry is an indispensable tool for modern chemical research, offering insights that can guide experimental work. For the this compound system, there is significant scope for the development and application of more sophisticated computational models.

Current DFT studies have been effective in exploring reaction energetics and mechanisms. researchgate.net Future models could aim for higher accuracy in predicting reaction barriers and catalyst performance. Studies on related scaffolds have shown that simple correlations between singular computed molecular properties and chemical behavior can be insufficient, highlighting the need for more complex, multi-parameter models to unravel the intricate interplay of physical features like molecular volume, charge distribution, and basicity (pKa). nih.gov

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, can provide deeper insights into bonding and intermolecular interactions. mdpi.com These methods have been used to study related pyridazinone structures and could be applied to this compound to understand its solid-state packing, polymorphism, and interactions with other molecules, which is crucial for designing crystalline materials. Developing robust predictive tools based on these computational outputs could accelerate the discovery of new derivatives with desired physicochemical properties.

Integration with Emerging Chemical Technologies and Methodologies

The future of chemical research on this compound will also be shaped by its integration with emerging technologies that are revolutionizing how chemical synthesis and discovery are performed.

The C-H activation and cross-coupling reactions used to synthesize and modify this scaffold are well-suited for integration with high-throughput experimentation (HTE) and automated synthesis platforms. These technologies would allow for the rapid screening of catalysts, ligands, and reaction conditions, accelerating the discovery of optimal synthetic routes and the creation of large compound libraries for materials science screening.

Q & A

Q. What are the typical synthetic routes for preparing 6-methyl-N-phenylpyridazin-3-amine and its derivatives?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, derivatives like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine are synthesized via condensation of chloropyridazine with substituted anilines under reflux in ethanol . Microwave-assisted synthesis (e.g., 30–60 minutes at 120–150°C) can accelerate reaction kinetics and improve yields for similar pyridazinamine scaffolds . Key steps include purification via column chromatography and characterization using 1^1H/13^13C NMR.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, the crystal structure of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine revealed a planar pyridazine ring with a dihedral angle of 54.6° relative to the phenyl group, stabilized by intramolecular hydrogen bonds (N–H⋯N) . Complementary techniques like IR spectroscopy confirm functional groups (e.g., NH stretching at ~3300 cm1^{-1}).

Q. What analytical methods are used to assess purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For example, analogs like 6-(4-fluorophenyl)pyridazin-3-amine show stability in dark, inert conditions but degrade under UV light, monitored via UV-Vis spectroscopy .

Q. What biological assays are commonly used to evaluate its pharmacological potential?

  • Methodological Answer : In vitro assays include enzyme inhibition (e.g., COX-2 selectivity using fluorescence polarization) and cytotoxicity screening (MTT assay on cancer cell lines). For instance, pyridazinamine derivatives have been tested against leukemia cells (IC50_{50} values ranging 5–50 µM) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted pyridazin-3-amine derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., methoxy or halogens) guide substitution. For example, 6-chloro derivatives preferentially react at the 3-position due to electron-withdrawing effects . Microwave-assisted synthesis further enhances selectivity by reducing side reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Meta-analysis of structure-activity relationships (SAR) is critical. For example, 6-aryl-4-cycloamino-1,3,5-triazine-2-amines showed varying antileukemic activity depending on electron-withdrawing groups (e.g., 4-CF3_3 improved potency 3-fold vs. 4-OCH3_3) . Standardized assays (e.g., consistent cell lines and IC50_{50} protocols) mitigate variability.

Q. How can computational methods complement experimental data in mechanistic studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like COX-2 . MD simulations assess stability of ligand-protein complexes over 100 ns trajectories. For pyridazinamines, π-π stacking with Tyr385 and hydrogen bonding to Ser530 are common interactions .

Q. What advanced techniques validate target specificity in cellular studies?

  • Methodological Answer : CRISPR/Cas9 knockout of putative targets (e.g., COX-2) confirms on-mechanism activity. Fluorescence-based thermal shift assays (TSA) measure target engagement by monitoring protein melting temperature shifts (~2–5°C increase indicates binding) .

Q. How do substituents on the phenyl ring influence physicochemical properties?

  • Methodological Answer : Electron-donating groups (e.g., -OCH3_3) increase solubility but reduce metabolic stability. Lipophilicity (logP) is quantified via reverse-phase HPLC, with 4-F substituents showing optimal balance (logP ~2.5) . Hammett constants (σ) correlate substituent effects on reaction rates and bioactivity.

Q. What hyphenated analytical techniques improve metabolite identification?

  • Methodological Answer :
    LC-MS/MS (e.g., Q-TOF platforms) identifies phase I/II metabolites. For example, N-demethylation and hydroxylation are common metabolic pathways for pyridazinamines, detected via accurate mass shifts (Δm/z +16 for hydroxylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.